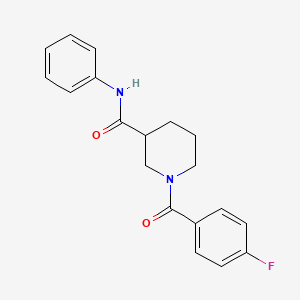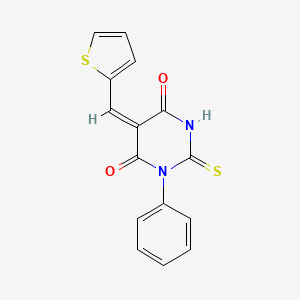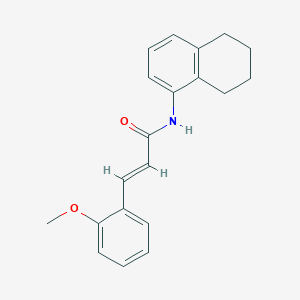
N,N'-(2-methoxy-1,4-phenylene)dipentanamide
説明
N,N'-(2-methoxy-1,4-phenylene)dipentanamide, also known as MPDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPDP is a derivative of the phenylacetone molecule and has been synthesized using various methods.
作用機序
The mechanism of action of N,N'-(2-methoxy-1,4-phenylene)dipentanamide is not fully understood, but it is believed to act as a dopamine releasing agent. It may also inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. N,N'-(2-methoxy-1,4-phenylene)dipentanamide has also been shown to have affinity for the serotonin transporter, but its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects:
N,N'-(2-methoxy-1,4-phenylene)dipentanamide has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, which are regions of the brain associated with reward and motivation. N,N'-(2-methoxy-1,4-phenylene)dipentanamide has been shown to have a longer duration of action compared to other dopaminergic agents such as amphetamine.
実験室実験の利点と制限
One advantage of using N,N'-(2-methoxy-1,4-phenylene)dipentanamide in lab experiments is its potential as a dopaminergic agent. It may be useful in studying the effects of dopamine on behavior and cognition. However, one limitation of using N,N'-(2-methoxy-1,4-phenylene)dipentanamide is its potential for abuse. It is important to handle N,N'-(2-methoxy-1,4-phenylene)dipentanamide with caution and to use appropriate safety measures when working with this compound.
将来の方向性
There are several potential future directions for research on N,N'-(2-methoxy-1,4-phenylene)dipentanamide. One area of interest is its potential as a treatment for Parkinson's disease, which is characterized by a loss of dopaminergic neurons in the brain. N,N'-(2-methoxy-1,4-phenylene)dipentanamide may also be useful in studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N,N'-(2-methoxy-1,4-phenylene)dipentanamide.
科学的研究の応用
N,N'-(2-methoxy-1,4-phenylene)dipentanamide has been used in various scientific research applications, including as a precursor for the synthesis of other compounds such as cathinone and methcathinone. It has also been used as a reagent in the analysis of drugs of abuse. N,N'-(2-methoxy-1,4-phenylene)dipentanamide has been studied for its potential use as a dopaminergic agent, and it has been shown to increase dopamine release and inhibit dopamine reuptake.
特性
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-6-8-16(20)18-13-10-11-14(15(12-13)22-3)19-17(21)9-7-5-2/h10-12H,4-9H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTAEBXLSAEAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)CCCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2-methoxybenzene-1,4-diyl)dipentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(sec-butyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4793248.png)

![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)

![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)


![methyl 1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4793280.png)
![5-chloro-6-[(2-hydroxyethyl)amino]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B4793289.png)
![4-allyl-3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4793307.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4793329.png)
